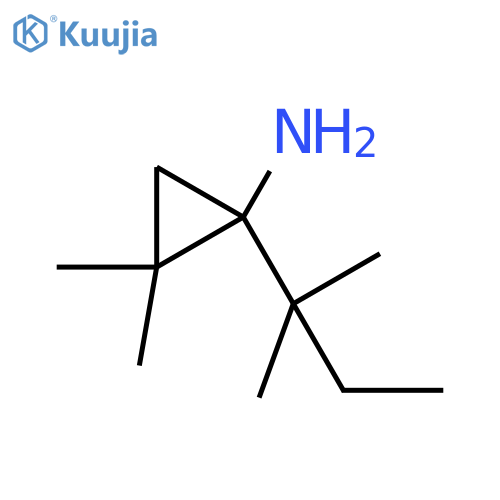

Cas no 2228766-17-2 (2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine)

2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine

- 2228766-17-2

- EN300-1752608

-

- インチ: 1S/C10H21N/c1-6-8(2,3)10(11)7-9(10,4)5/h6-7,11H2,1-5H3

- InChIKey: NCZWISHRDPUYBD-UHFFFAOYSA-N

- ほほえんだ: NC1(C(C)(C)CC)CC1(C)C

計算された属性

- せいみつぶんしりょう: 155.167399674g/mol

- どういたいしつりょう: 155.167399674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 26Ų

2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1752608-0.1g |

2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine |

2228766-17-2 | 0.1g |

$1244.0 | 2023-09-20 | ||

| Enamine | EN300-1752608-1g |

2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine |

2228766-17-2 | 1g |

$1414.0 | 2023-09-20 | ||

| Enamine | EN300-1752608-10g |

2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine |

2228766-17-2 | 10g |

$6082.0 | 2023-09-20 | ||

| Enamine | EN300-1752608-10.0g |

2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine |

2228766-17-2 | 10g |

$6082.0 | 2023-05-26 | ||

| Enamine | EN300-1752608-1.0g |

2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine |

2228766-17-2 | 1g |

$1414.0 | 2023-05-26 | ||

| Enamine | EN300-1752608-2.5g |

2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine |

2228766-17-2 | 2.5g |

$2771.0 | 2023-09-20 | ||

| Enamine | EN300-1752608-5.0g |

2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine |

2228766-17-2 | 5g |

$4102.0 | 2023-05-26 | ||

| Enamine | EN300-1752608-0.05g |

2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine |

2228766-17-2 | 0.05g |

$1188.0 | 2023-09-20 | ||

| Enamine | EN300-1752608-0.5g |

2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine |

2228766-17-2 | 0.5g |

$1357.0 | 2023-09-20 | ||

| Enamine | EN300-1752608-5g |

2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine |

2228766-17-2 | 5g |

$4102.0 | 2023-09-20 |

2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine 関連文献

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Shuang Liu Dalton Trans., 2017,46, 14509-14518

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246

2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 2228766-17-2 and Product Name: 2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine

The compound with the CAS number 2228766-17-2 and the product name 2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural configuration, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a cyclopropane ring, which is a key feature that contributes to its distinctive chemical properties and reactivity.

In recent years, there has been a growing interest in cyclopropane-containing compounds due to their remarkable biological activity. The cyclopropane ring is known for its strained three-membered structure, which makes it highly reactive and capable of undergoing various chemical transformations. These properties have made cyclopropane derivatives valuable candidates for the development of new pharmaceutical agents. The specific substitution pattern in 2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine enhances its potential as a building block for more complex molecules, offering researchers a versatile platform for further functionalization.

One of the most compelling aspects of this compound is its potential role in the synthesis of bioactive molecules. The presence of both alkyl and amine functional groups provides multiple sites for chemical modification, enabling the creation of a wide range of derivatives with tailored properties. This flexibility is particularly valuable in drug discovery, where the ability to fine-tune molecular structure is crucial for optimizing biological activity and pharmacokinetic profiles. Researchers have been exploring various synthetic routes to incorporate this compound into larger molecules, with the aim of developing novel therapeutic agents.

Recent studies have highlighted the importance of cyclopropane derivatives in medicinal chemistry. These compounds have shown promise in several therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The strained nature of the cyclopropane ring facilitates interactions with biological targets, making these molecules effective at lower concentrations compared to their non-cyclopropane counterparts. The structural motif present in 2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine aligns well with this trend, suggesting that it may exhibit similar biological activities.

The synthesis of 2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine involves a series of well-defined chemical steps that highlight the ingenuity of modern organic synthesis. The process typically begins with the preparation of key intermediates that are subsequently coupled to form the desired cyclopropane derivative. Advanced catalytic methods have been employed to enhance reaction efficiency and selectivity, ensuring high yields and purity. These synthetic strategies not only demonstrate the versatility of this compound but also underscore its feasibility for large-scale production.

In addition to its synthetic utility, 2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine has been investigated for its potential role in material science applications. The unique structural features of this compound make it an attractive candidate for developing novel polymers and specialty chemicals. Researchers have explored its incorporation into polymer matrices to enhance mechanical properties or improve thermal stability. Such applications could lead to advancements in industries ranging from aerospace to electronics.

The future prospects for 2228766-17-2 and 2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine are promising, with ongoing research aimed at uncovering new applications and refining synthetic methodologies. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area, leading to the development of novel compounds with enhanced therapeutic efficacy. As our understanding of molecular structure-property relationships continues to evolve, compounds like these will play an increasingly important role in addressing global health challenges.

The significance of this compound extends beyond its immediate applications; it serves as a testament to the power of organic chemistry in creating molecules with tailored functionalities. By leveraging advanced synthetic techniques and computational methods, researchers can design and synthesize complex molecules that meet specific biological or material science requirements. The work done with 2228766-17-2 exemplifies this approach, showcasing how fundamental chemical principles can be harnessed to develop innovative solutions.

In conclusion,2228766–17– 22dimethylanduct: 22dimethylanduct: 22dimethylanduct: 22dimethylanduct: 22dimethylanduct: 22dimethylanduct: 22dimethylanduct: 22dimethylanduct: 22dimethylanduct: 22dimethylanduct: 22dimethylanduct: 22dimethylanduct: 22dimethylanduct: 22dimethylanduct: 22dimethylanduct: 22dimethylanduct; dimethyl–(–methylbutan–methylbutan–methylbutan–methylbutan–methylbutan–methylbutan–methylbutan–methylbutan–methylbutan–methylbutan–methylbutan–methylbutan–mylecyclocyclocyclocyclocyclocyclocyclocyclocyclicyclicyclicyclicyclicyclicyclicycliccycliccycliccycliccycliccycliccycliccycliccycliccyclicamincycleamincycleamincycleamincycleamincycleamincycleamincycleamincycleamincycleamincycleamincycleamincyle) represents a significant advancement in chemical research with diverse potential applications across multiple industries. Its unique structural features and reactivity make it a valuable asset for further exploration and development.

2228766-17-2 (2,2-dimethyl-1-(2-methylbutan-2-yl)cyclopropan-1-amine) 関連製品

- 1860017-24-8(4,4-Dimethyl-1-(5-methylthiophen-3-yl)pentane-1,3-dione)

- 87254-66-8(7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione)

- 2229104-30-5(1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid)

- 1206990-71-7(2-(benzylsulfanyl)-5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazole)

- 1859534-41-0(4-{(2-bromophenyl)methyl(methyl)amino}oxolan-3-ol)

- 91643-58-2(5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine)

- 1261777-07-4(2-(Difluoromethoxy)-3-methoxytoluene)

- 1447963-29-2(1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-[1,6]naphthyridin-3-yl)-2-methyl-propan-1-one)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2090143-24-9(5-(1H-pyrrol-3-yl)-1H-pyrazol-4-amine)